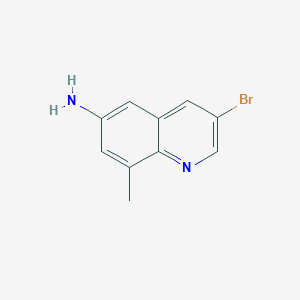

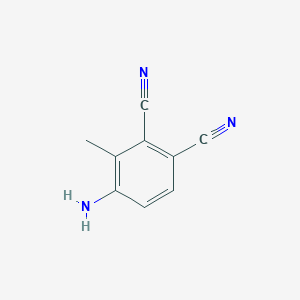

4-Amino-3-methylbenzene-1,2-dicarbonitrile

Übersicht

Beschreibung

4-Amino-3-methylbenzene-1,2-dicarbonitrile (4-AMBDC) is an important and widely studied organic compound. It is a colorless solid with a molecular formula of C7H9N3 and a molecular weight of 149.17 g/mol. It is an aromatic compound with a pungent odor and is soluble in water, alcohol and ether. 4-AMBDC is used in a variety of applications, including as a pharmaceutical intermediate, for the synthesis of drugs, and for the production of dyes and pigments. In addition, 4-AMBDC is a key component of many biologically active compounds and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-Amino-3-methylbenzene-1,2-dicarbonitrile derivatives are utilized as corrosion inhibitors. In a study, derivatives such as 5′-amino-2,4-dihydroxy-4″-methyl-1,1′:3′,1″-terphenyl-4′,6-dicarbonitrile demonstrated significant corrosion inhibition properties for mild steel in acidic environments. The study employed weight loss and electrochemical techniques to establish the effectiveness of these compounds, with one derivative achieving up to 97.83% efficiency at certain concentrations. The adsorption of these compounds on mild steel surfaces was confirmed by Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX), indicating a protective layer formation. The inhibitors were identified as mixed-type, adhering to the surface based on the Langmuir adsorption isotherm. This research provides valuable insights into the potential of these compounds in industrial applications where corrosion resistance is crucial (Verma et al., 2015).

Catalytic and Photopolymerization Processes

4-Amino-3-methylbenzene-1,2-dicarbonitrile derivatives are also significant in catalytic processes and photopolymerization. They have been utilized as photosensitizers in conjunction with iodonium salt, forming highly effective photoinitiating systems under both UV and visible light. These systems are versatile, enabling radical polymerization of acrylates and cationic polymerization of epoxides, among other processes. Their effectiveness in various photopolymerization processes, including the synthesis of interpenetrated polymer networks (IPNs) and thiol-ene photopolymerization, has been demonstrated. The initiation mechanisms of these systems were thoroughly investigated through various techniques, ensuring a detailed understanding of their function (Tomal et al., 2019).

Eigenschaften

IUPAC Name |

4-amino-3-methylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-8(5-11)7(4-10)2-3-9(6)12/h2-3H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCOBRGVXLAZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

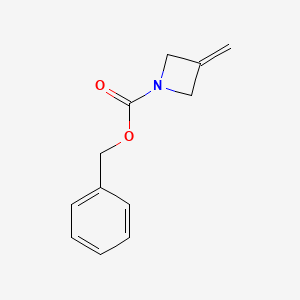

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)